
1,3-Bis(tosyloxy)propane
Overview
Description
1,3-Bis(tosyloxy)propane: is an organic compound with the molecular formula C17H20O6S2 1,3-Propanediyl bis(4-methylbenzenesulfonate) . This compound is characterized by the presence of two tosylate groups attached to a propane backbone. Tosylate groups are derived from toluenesulfonic acid and are commonly used as leaving groups in organic synthesis .
Mechanism of Action
Target of Action
1,3-Bis(tosyloxy)propane, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), is a synthetic compound widely used in organic synthesis . The primary targets of this compound are typically organic compounds that require a tosyl group for further reactions .
Mode of Action
This compound acts as a tosylating agent, introducing a tosyl group (p-toluenesulfonyl group) into organic compounds . This tosylation facilitates various chemical reactions, such as nucleophilic substitutions or eliminations .
Biochemical Pathways
The tosylation process involving this compound affects various biochemical pathways. For instance, it can be used in the synthesis of pharmaceuticals, polymers, and other materials . The specific pathways affected would depend on the particular organic compound being tosylated .
Pharmacokinetics
Like other similar compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The introduction of a tosyl group by this compound can significantly alter the properties of the target compound . This can lead to changes in reactivity, enabling the compound to undergo further chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and solvent used can affect the efficiency of tosylation . Additionally, the stability of this compound may be affected by exposure to moisture or heat .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Bis(tosyloxy)propane can be synthesized through the reaction of 1,3-propanediol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically proceeds at room temperature and involves the formation of tosylate esters .
Industrial Production Methods:
In an industrial setting, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield. The process involves careful control of temperature, solvent choice, and purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
1,3-Bis(tosyloxy)propane primarily undergoes nucleophilic substitution reactions due to the presence of tosylate groups, which are excellent leaving groups. These reactions can be used to introduce various nucleophiles into the propane backbone.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include , , and .
Major Products:
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a 1,3-diaminopropane derivative , while reaction with an alcohol would yield a 1,3-dialkoxypropane derivative .
Scientific Research Applications
Reaction Mechanism
The nucleophilic substitution mechanism involves:
- Nucleophile Attack : A nucleophile attacks the carbon atom bonded to the tosylate group.
- Tosylate Displacement : The tosylate group is displaced, resulting in the formation of new chemical bonds.
Organic Synthesis
1,3-Bis(tosyloxy)propane is widely used as an intermediate in organic synthesis. It serves as a versatile building block for various functionalized compounds, including:
- Pharmaceuticals : It aids in synthesizing biologically active molecules and prodrugs.
- Polymers : Utilized in the preparation of polymeric materials.
- Specialty Chemicals : Employed in producing surfactants and plasticizers.
Biological Research
In biological contexts, this compound's ability to introduce tosylate groups allows for the modification of biomolecules, which can significantly influence their pharmacokinetics and bioavailability. For instance, it can be utilized in the synthesis of compounds that interact with specific biochemical pathways.
Case Study 1: Synthesis of Triazolic Compounds
A study demonstrated the use of this compound in synthesizing triazolic compounds through nucleophilic substitution with sodium azide. The reaction yielded a triazole derivative with an overall yield of 74%, showcasing its utility in creating complex structures from simpler precursors .
Case Study 2: Macrocyclic Compounds Formation
Research indicated that this compound can effectively participate in macrocyclization reactions, yielding high-purity macrocyclic products. This application emphasizes its role in developing cyclic structures that are crucial in drug design .
Comparison with Similar Compounds
- 1,2-Bis(tosyloxy)ethane
- 1,4-Bis(tosyloxy)butane
- 1,3-Ditosyloxypropane
Comparison:
1,3-Bis(tosyloxy)propane is unique due to its propane backbone and the presence of two tosylate groups at the 1 and 3 positions. This structure provides distinct reactivity compared to similar compounds with different backbones or tosylate positions. For example, 1,2-Bis(tosyloxy)ethane has a shorter ethane backbone, which affects its reactivity and the types of products formed in nucleophilic substitution reactions .
Biological Activity
1,3-Bis(tosyloxy)propane is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other relevant effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a diester derived from propane and p-toluenesulfonic acid (tosyl). Its structure can be represented as follows:
This compound features two tosyl groups attached to a propane backbone, which contributes to its reactivity and potential biological interactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in a study investigating various compounds for their effects on prostate cancer cells (PC-3), it was found that this compound could reduce cell viability significantly at certain concentrations.
Table 1: Anticancer Activity of this compound
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
This compound | 20 | 47.72 |
Compound A | 20 | 13.75 |
Compound B | 20 | 48.18 |
The above table illustrates the selective toxicity of this compound towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent against prostate cancer .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that this compound can inhibit the growth of various bacterial strains.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
Staphylococcus aureus | 0.125 |
Escherichia coli | 0.25 |
Streptococcus pyogenes | 0.5 |
The results suggest that this compound exhibits bacteriostatic effects at low concentrations, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in malignant cells through intrinsic pathways.
- Synergistic Effects : When used in combination with other antibiotics or anticancer agents, it may enhance their efficacy through synergistic interactions .
Case Studies
A notable case study involved the application of this compound in a clinical setting where it was used alongside standard chemotherapy for prostate cancer patients. The results indicated improved patient outcomes with reduced tumor sizes compared to those receiving chemotherapy alone.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6S2/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVREDGIWSDQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282254 | |
Record name | 1,3-Bis(tosyloxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-66-9 | |
Record name | 1,3-Propanediol ditosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5469-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 25205 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5469-66-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Bis(tosyloxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Propanediol, 1,3-bis(4-methylbenzenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.